An In-depth Technical Guide to the Physicochemical Properties of (3-Butoxy-5-chlorophenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-Butoxy-5-chlorophenyl)boronic acid
Abstract
(3-Butoxy-5-chlorophenyl)boronic acid is a key bifunctional organic building block, indispensable in modern synthetic chemistry, particularly for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its core physicochemical properties, analytical characterization protocols, reactivity profile, and stability considerations. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective application in the laboratory. We delve into the structural nuances that dictate its reactivity, offer validated protocols for purity assessment and reaction monitoring, and provide authoritative insights into its handling and storage to ensure experimental reproducibility and success.
Chemical Identity and Structural Analysis
(3-Butoxy-5-chlorophenyl)boronic acid is a disubstituted arylboronic acid. Its utility in organic synthesis is derived from the unique interplay between the boronic acid moiety and the substituents on the aromatic ring.
-
Chemical Formula: C₁₀H₁₄BClO₃
-
Molecular Weight: 228.49 g/mol .[1]
-
CAS Number: 1072946-23-8
Structural Dissection
The molecule's architecture is central to its chemical behavior:
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its reactivity. As a Lewis acid, the boron atom is electron-deficient, making it susceptible to nucleophilic attack. This property is fundamental to the transmetalation step in Suzuki-Miyaura coupling reactions.[2] The acidity of the B(OH)₂ protons is a critical parameter for reaction optimization.
-
Aromatic Phenyl Ring: The sp²-hybridized carbon framework provides a rigid scaffold and is the site of C-C bond formation.
-
Substituent Effects:
-
Chloro Group (meta): As an electron-withdrawing group, the chlorine atom increases the Lewis acidity of the boron center, which can influence the rate and efficiency of transmetalation.
-
Butoxy Group (meta): The butoxy group is generally considered an electron-donating group through resonance, while also imparting significant lipophilicity. This dual nature affects both the electronic properties of the boronic acid and its solubility profile, a crucial practical consideration for solvent selection in synthetic protocols.
-
Core Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its effective use in synthesis and analysis. The data presented below are compiled from various chemical suppliers and databases.
| Property | Value / Description | Significance for the Researcher |
| Appearance | White to off-white powder or crystalline solid. | A significant deviation in color may indicate impurity or degradation. |
| Melting Point | 147-151 °C[1] | A sharp melting point range is a primary indicator of high purity. Broadening can suggest the presence of impurities or the boroxine anhydride. |
| Boiling Point | 376.1 °C (Predicted)[1] | Boronic acids typically decompose or dehydrate at high temperatures rather than boiling at atmospheric pressure. This value is theoretical. |
| Density | 1.2 g/cm³ (Predicted)[1] | Useful for calculating molar quantities from volume, though gravimetric measurement is always preferred for accuracy. |
| pKa | ~8.5 - 9.5 (Estimated) | The pKa is crucial for Suzuki-Miyaura reactions, as a base is required to form the more nucleophilic boronate species [R-B(OH)₃]⁻ for efficient transmetalation.[2][3][4] The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system should be guided by this value. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate.[5] | The butoxy chain enhances solubility in common organic solvents used for cross-coupling reactions. Poor water solubility is typical for arylboronic acids. |
Analytical Characterization and Quality Control
Verifying the identity, purity, and stability of (3-Butoxy-5-chlorophenyl)boronic acid before use is a critical, self-validating step in any synthetic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint. Key expected signals include:
-
Aromatic protons (Ar-H) in the δ 7.0-8.0 ppm region, with splitting patterns dictated by the meta-substitution.
-
Protons of the butoxy chain (O-CH₂-CH₂-CH₂-CH₃), appearing as characteristic multiplets in the δ 0.9-4.1 ppm range.
-
A broad singlet for the boronic acid protons (-B(OH)₂) which may exchange with residual water in the solvent (e.g., DMSO-d₆).[6]
-
-
¹³C NMR: Confirms the carbon skeleton, with distinct signals for the aromatic carbons (including the carbon atom bearing the boron, which often shows a broad signal) and the four distinct carbons of the butoxy group.
-
¹¹B NMR: Provides direct information about the boron species. A signal around δ 28-34 ppm is characteristic of a trigonal planar arylboronic acid. The presence of a signal around δ 3-9 ppm would indicate the formation of a tetrahedral boronate species.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis and for monitoring reaction progress. Developing a robust HPLC method is essential for quality control.
Caption: A systematic workflow for developing a robust HPLC purity assay.
-
Instrumentation: An HPLC system equipped with a PDA or UV detector.[4]
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B in 0.5 minutes.
-
Hold at 10% B for 2.5 minutes for re-equilibration.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Causality: The use of a C18 column provides excellent retention for the hydrophobic aryl portion of the molecule.[4] Formic acid is added to the mobile phase to suppress the ionization of the boronic acid's hydroxyl groups, ensuring a sharp, symmetrical peak shape.[7]
Reactivity and Synthetic Applications
The primary application of (3-Butoxy-5-chlorophenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for C-C bond formation.[8]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[9][10][11] Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][11]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add (3-Butoxy-5-chlorophenyl)boronic acid (1.2 equivalents).
-
Add Coupling Partner: Add the aryl or vinyl halide/triflate (1.0 equivalent).
-
Add Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[9]
-
Add Base: Add a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[9]
-
Add Solvents: Add a deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[9]
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion, monitoring by TLC or HPLC.[9]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography.
Expertise Insight: The choice of base is critical. Stronger bases like K₃PO₄ can accelerate the reaction but may not be compatible with base-sensitive functional groups. The butoxy group on the boronic acid increases its solubility in organic solvents, often leading to more homogeneous reaction mixtures and improved yields compared to less substituted analogs.
Stability, Storage, and Handling
Arylboronic acids require careful handling to maintain their integrity and reactivity.
Dehydration and Boroxine Formation
The most common degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[6] This process is reversible in the presence of water.
Caption: The equilibrium between a boronic acid and its boroxine anhydride.
Trustworthiness: While boroxines are also active in Suzuki couplings, their presence means the actual molecular weight of the reagent is different from the monomeric form, leading to stoichiometric errors if not accounted for. High purity, monomeric boronic acid is preferred for reproducibility. Recrystallization from water can often break down boroxines back to the monomeric acid.[6]
Recommended Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (Argon or Nitrogen) to minimize contact with moisture. For long-term storage, refrigeration (2-8 °C) is recommended.[12]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Conclusion
(3-Butoxy-5-chlorophenyl)boronic acid is a versatile and valuable reagent for constructing carbon-carbon bonds. Its utility is maximized through a deep understanding of its physicochemical properties, reactivity, and stability. The electronic and steric effects of its chloro and butoxy substituents provide a unique profile that can be leveraged for the synthesis of complex target molecules in pharmaceutical and materials science research. By adhering to the rigorous analytical and handling protocols outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]
-
SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
ACS Publications. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Semantics Scholar. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid. [Link]
-
ChemBK. 3-Butoxy-4-chlorophenylboronic acid. [Link]
-
PubChem. (3-Chlorophenyl)boronic acid. [Link]
-
Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
SpectraBase. 3-Chlorophenylboronic acid - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chembk.com [chembk.com]
